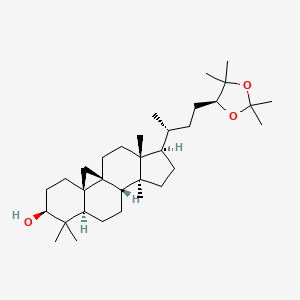

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O3/c1-21(10-13-26-28(4,5)36-29(6,7)35-26)22-14-16-31(9)24-12-11-23-27(2,3)25(34)15-17-32(23)20-33(24,32)19-18-30(22,31)8/h21-26,34H,10-20H2,1-9H3/t21-,22-,23+,24+,25+,26+,30-,31+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOVENLMJPWCSK-YKTJEFOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126055 | |

| Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57576-31-5 | |

| Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide: A Technical Overview of its Natural Source and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Source and Phytochemical Context

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide is a tetracyclic triterpenoid characterized by a cyclopropane ring, a feature of the cycloartane skeleton. Its confirmed natural source is the bark of Aphanamixis polystachya.[1] This plant, also known as the pithraj tree, is widely distributed in Southeast Asia and has a rich history in traditional medicine for treating a variety of ailments.

Phytochemical investigations of Aphanamixis polystachya have revealed a wealth of secondary metabolites, with triterpenoids and limonoids being the most prominent. Various parts of the plant, including the fruits, leaves, and bark, have been shown to contain a diverse range of these compounds, many of which exhibit interesting biological activities such as anti-inflammatory, cytotoxic, and insecticidal properties. While the specific quantitative yield of this compound from Aphanamixis polystachya is not documented in accessible literature, the presence of numerous other cycloartane derivatives suggests it is a characteristic component of this species' phytochemical profile.

Physicochemical Properties

A summary of the key physicochemical properties for the parent compound, (24S)-Cycloartane-3,24,25-triol, is provided below. Data for the acetonide derivative is limited.

| Property | Value | Source |

| Molecular Formula | C30H52O3 | PubChem CID: 5270670[2] |

| Molecular Weight | 460.7 g/mol | PubChem CID: 5270670[2] |

| XLogP3 | 7.3 | PubChem CID: 5270670[2] |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 5270670[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 5270670[2] |

| Rotatable Bond Count | 5 | PubChem CID: 5270670[2] |

Generalized Experimental Protocol for Isolation of Triterpenoids from Aphanamixis polystachya

While the specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of triterpenoids from the bark of Aphanamixis polystachya can be inferred from studies on related compounds. The following is a representative workflow:

3.1. Plant Material Collection and Preparation

-

Collect the bark of Aphanamixis polystachya.

-

Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried bark into a coarse powder to increase the surface area for efficient extraction.

3.2. Extraction

-

Macerate the powdered bark with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature for an extended period (e.g., 48-72 hours).

-

Repeat the extraction process multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction of the secondary metabolites.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3.3. Fractionation

-

Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This will separate the compounds based on their polarity. Triterpenoids are typically found in the less polar fractions (n-hexane and chloroform).

3.4. Chromatographic Purification

-

Subject the triterpenoid-rich fraction (e.g., the chloroform fraction) to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing compounds with similar TLC profiles.

-

Further purify the pooled fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

3.5. Structure Elucidation

-

Determine the structure of the isolated compounds using spectroscopic techniques, including:

-

1D NMR: ¹H and ¹³C NMR to determine the carbon-hydrogen framework.

-

2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: For unambiguous determination of the stereochemistry.

-

Caption: Generalized workflow for the isolation of cycloartane triterpenoids.

Biological Activity and Therapeutic Potential

While there is a lack of specific biological activity data for this compound, its parent compound, (24S)-Cycloartane-3,24,25-triol , has demonstrated significant potential as an anti-cancer agent.

A key study revealed that Cycloartane-3,24,25-triol is a potent and selective inhibitor of Myotonic Dystrophy Protein Kinase (MRCKα) . This kinase is known to play a role in cell migration, proliferation, and invasion, and its dysregulation is implicated in cancer progression.

4.1. Anti-Prostate Cancer Activity

In vitro studies have shown that Cycloartane-3,24,25-triol exhibits significant cytotoxic activity against human prostate cancer cell lines.

| Cell Line | IC50 (µM) |

| PC-3 (Prostate Cancer) | 2.226 ± 0.28 |

| DU145 (Prostate Cancer) | 1.67 ± 0.18 |

These findings suggest that Cycloartane-3,24,25-triol could be a promising lead compound for the development of new therapeutics for prostate cancer.

4.2. Mechanism of Action: MRCKα Inhibition

The anti-cancer activity of Cycloartane-3,24,25-triol is attributed to its inhibition of MRCKα. The proposed mechanism involves the binding of the compound to the kinase, thereby blocking its downstream signaling pathways that promote cancer cell survival and proliferation.

Caption: Inhibition of MRCKα signaling by (24S)-Cycloartane-3,24,25-triol.

Future Directions

The reported natural occurrence of this compound in Aphanamixis polystachya and the potent biological activity of its parent triol underscore the need for further research. Key areas for future investigation include:

-

Isolation and Characterization: A definitive study to isolate and fully characterize this compound from Aphanamixis polystachya is required to confirm its structure and determine its natural abundance.

-

Biological Evaluation: The acetonide derivative should be screened for a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. A direct comparison of its activity with the parent triol would be particularly insightful.

-

Mechanism of Action Studies: If the acetonide shows significant biological activity, further studies should be conducted to elucidate its molecular mechanism of action.

-

Synthesis and Analogue Development: The total synthesis of this compound and the creation of analogues could provide a platform for structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.

Conclusion

This compound represents an intriguing natural product with a confirmed, yet poorly documented, origin in Aphanamixis polystachya. The significant anti-prostate cancer activity of its parent compound, mediated through the inhibition of MRCKα kinase, provides a strong rationale for the further investigation of this and related cycloartane triterpenoids. This technical guide provides a foundation for researchers to pursue the isolation, biological evaluation, and potential therapeutic development of this promising class of natural products.

References

Technical Guide: Isolation and Characterization of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide from Aphanamixis polystachya

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the cycloartane triterpenoid, (24S)-Cycloartane-3,24,25-triol 24,25-acetonide, from the plant Aphanamixis polystachya. This document outlines detailed experimental protocols, data presentation, and a logical workflow for the isolation process.

Introduction

Aphanamixis polystachya (Wall.) R.N. Parker, a member of the Meliaceae family, is a significant source of diverse secondary metabolites, particularly triterpenoids.[1][2] Among these are cycloartane-type triterpenoids, which have garnered interest for their potential pharmacological activities, including cytotoxic and anti-inflammatory effects.[1][3] This guide focuses on a methodical approach to isolate and identify this compound, a specific cycloartane triterpenoid, from this plant species.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methods for isolating triterpenoids from Aphanamixis polystachya and related plant sources.[1][2]

Plant Material Collection and Preparation

-

Collection: The bark of Aphanamixis polystachya should be collected and authenticated by a plant taxonomist.

-

Preparation: The collected bark is air-dried in the shade to prevent the degradation of chemical constituents. The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered bark (e.g., 5 kg) is subjected to exhaustive extraction with methanol or acetone at room temperature using ultrasonication or maceration.[1][2] The extraction is typically repeated three times to ensure the complete recovery of secondary metabolites.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[2] This step separates compounds based on their polarity. The triterpenoid fraction is expected to be concentrated in the less polar fractions (dichloromethane and ethyl acetate).

-

Column Chromatography (Initial Separation): The dichloromethane or ethyl acetate fraction is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification

-

Sephadex LH-20 Chromatography: Fractions from the initial column chromatography showing the presence of triterpenoids (based on TLC analysis with a suitable visualizing agent like ceric sulfate spray) are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent.[1] This step separates compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of the target compound is achieved by preparative HPLC on a C18 reversed-phase column.[1] A suitable mobile phase, such as a gradient of acetonitrile and water, is used to obtain the pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the complete chemical structure and stereochemistry of the molecule.

Data Presentation

The following table summarizes the expected quantitative data from the isolation process. The values provided are hypothetical and serve as a template for recording experimental results.

| Parameter | Value | Method of Analysis |

| Extraction | ||

| Dry weight of plant material | 5.0 kg | Weighing balance |

| Volume of extraction solvent | 3 x 15 L | Graduated cylinder |

| Yield of crude extract | 250 g | Weighing balance |

| Percentage yield of crude extract | 5.0% | Calculation |

| Fractionation | ||

| Weight of n-hexane fraction | 50 g | Weighing balance |

| Weight of dichloromethane fraction | 100 g | Weighing balance |

| Weight of ethyl acetate fraction | 60 g | Weighing balance |

| Purification | ||

| Weight of purified compound | 15 mg | Weighing balance |

| Purity of final compound | >98% | HPLC |

| Spectroscopic Data | ||

| Molecular Formula | C₃₃H₅₆O₃ | High-Resolution MS |

| Molecular Weight | 500.8 g/mol | Mass Spectrometry |

| ¹H NMR (CDCl₃, 400 MHz) | Key shifts (ppm) | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) | Key shifts (ppm) | NMR Spectroscopy |

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Aphanamixis polystachya.

Caption: Isolation workflow for the target compound.

Potential Biological Activity Pathway

While the specific signaling pathway for this compound is not yet elucidated, other cycloartane triterpenoids from Aphanamixis polystachya have demonstrated cytotoxic and anti-inflammatory activities.[1][3] The following diagram illustrates a generalized pathway for inflammation modulation, a potential area of activity for this class of compounds.

References

- 1. Tetranortriterpenes and Limonoids from the Roots of Aphanamixis polystachya - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New diterpene lactone derivatives from Aphanamixis polystachya leaves inhibit nitric oxide production in RAW 264.7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02968B [pubs.rsc.org]

- 3. Triterpenoids from the fruits of Aphanamixis polystachya and their inhibitory activities on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cycloartane Triterpenoids in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids represent a vast and structurally diverse class of plant-specialized metabolites.[1] These compounds, built upon a characteristic tetracyclic skeleton featuring a cyclopropane ring, exhibit a wide array of pharmacological activities, making them compelling candidates for drug discovery and development.[2] Found in numerous medicinal plants, such as Astragalus membranaceus and Actaea racemosa, their biological functions range from anti-inflammatory and antioxidant to anticancer and anti-aging effects.[2][3]

This technical guide provides an in-depth exploration of the biosynthetic pathway of cycloartane triterpenoids, detailing the core enzymatic steps from primary metabolism to the final complex structures. It includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the key molecular processes to serve as a comprehensive resource for the scientific community.

The Core Biosynthetic Pathway

The formation of cycloartane triterpenoids is a complex, multi-stage process localized within different cellular compartments. It begins with the universal isoprenoid pathway, leading to the pivotal cyclization step that defines the cycloartane skeleton, followed by a series of tailoring reactions that generate immense structural diversity.[3]

Stage 1: Formation of the C30 Precursor, 2,3-Oxidosqualene

The journey starts with acetyl-CoA. In the cytosol, the mevalonate (MVA) pathway converts acetyl-CoA into the fundamental five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3][4] These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

The first committed step towards triterpenoid synthesis involves the head-to-head condensation of two FPP molecules, a reaction catalyzed by squalene synthase (SQS) , to produce the linear C30 hydrocarbon, squalene.[5] Subsequently, squalene epoxidase (SQE) introduces an epoxide ring at the C2-C3 position of squalene, yielding (3S)-2,3-oxidosqualene.[5][6] This molecule is the crucial branch-point intermediate for the biosynthesis of all sterols and the vast majority of triterpenoids in plants.[7][8]

Stage 2: Cyclization to the Cycloartane Skeleton

The defining step in the pathway is the intricate cyclization of 2,3-oxidosqualene. This reaction is catalyzed by cycloartenol synthase (CAS) , a member of the oxidosqualene cyclase (OSC) family of enzymes.[9][10] In plants, CAS is the key enzyme that directs the biosynthesis of phytosterols and cycloartane-type saponins.[11][12] The reaction proceeds through a highly controlled cascade of carbocation intermediates, initiated by the protonation of the epoxide ring. The enzyme folds the linear substrate into a specific chair-boat-chair conformation, which ultimately leads to the formation of the characteristic 9β,19-cyclopropane ring of cycloartenol, the first cyclic precursor of this triterpenoid class.[5][13] This contrasts with the pathway in animals and fungi, where the OSC lanosterol synthase (LAS) produces lanosterol as the primary sterol precursor.[9][11] Interestingly, some plants possess both CAS and LAS, suggesting the existence of dual pathways.[14][15][16]

Stage 3: Downstream Tailoring Reactions

Following the formation of the cycloartenol scaffold, a series of extensive modifications occur, which are responsible for the vast structural diversity of cycloartane triterpenoids. These "tailoring" reactions are primarily catalyzed by two large and versatile enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes introduce oxidative functional groups (e.g., hydroxyl, carboxyl) at various positions on the triterpenoid backbone.[3][7] This oxidation is often a prerequisite for subsequent modifications and is a key driver of functional diversification.[17]

-

UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the oxidized triterpenoid aglycone.[1][3] This glycosylation step significantly increases the solubility and stability of the compounds and critically modulates their biological activity, leading to the formation of saponins.[7]

The combinatorial action of various CYP450s and UGTs on the cycloartenol core generates the immense library of cycloartane saponins found in nature.[18]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes in the cycloartane pathway across different plant species are not fully available, studies on analogous triterpenoid pathways, such as ginsenoside biosynthesis, provide valuable insights. The following table summarizes representative kinetic parameters for key enzyme classes involved in triterpenoid synthesis.

| Enzyme Class | Abbreviation | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference |

| HMG-CoA Reductase | HMGR | HMG-CoA | 4.5 - 20 | - | - | [19] |

| Farnesyl Diphosphate Synthase | FPS | IPP | 1.5 - 5 | - | - | [19] |

| Oxidosqualene Cyclase | β-AS* | 2,3-Oxidosqualene | 10 - 30 | 0.5 - 2.0 | 1.7 - 20 x 10⁴ | [19] |

*Data for β-amyrin synthase (β-AS), a closely related oxidosqualene cyclase, is used as a proxy. K_m_ (Michaelis constant) indicates substrate affinity. k_cat_ (turnover number) represents the number of substrate molecules converted per second. Catalytic efficiency reflects the enzyme's overall performance. Data are approximate and vary with experimental conditions.

Regulation of Cycloartane Biosynthesis

The production of cycloartane triterpenoids is a tightly regulated process, controlled at the transcriptional level by various factors in response to both developmental cues and environmental stimuli.

-

Transcription Factors (TFs): The expression of key biosynthetic genes, including CAS, CYP450s, and UGTs, is often coordinated by specific families of transcription factors. TFs from the bHLH and WRKY families have been implicated in regulating triterpenoid biosynthesis.[20]

-

Phytohormonal Signaling: Plant hormones, particularly jasmonates (e.g., methyl jasmonate, MeJA), play a crucial role as signaling molecules that can elicit the production of defense-related secondary metabolites, including triterpenoids.[21] Application of MeJA has been shown to significantly upregulate the transcription of OSC genes, boosting the production of their respective products.[5]

Experimental Protocols

Elucidating the cycloartane biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques. The following sections provide generalized protocols for key experimental procedures.

Protocol 1: Extraction and Quantification of Cycloartane Triterpenoids

This protocol provides a general framework for the analysis of cycloartane saponins from plant tissues using Ultra-High-Performance Liquid Chromatography (UHPLC).[3]

-

Sample Preparation:

-

Harvest and freeze-dry the desired plant material (e.g., roots, leaves).

-

Grind the dried material into a fine, homogenous powder.

-

Accurately weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (or another suitable solvent) and vortex thoroughly.

-

Perform extraction using ultrasonication for 30-60 minutes at room temperature.

-

Centrifuge the mixture at 13,000 x g for 10 minutes to pellet the debris.

-

Carefully transfer the supernatant to a new tube. For quantitative analysis, the extraction may be repeated on the pellet to ensure complete recovery.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

UHPLC-MS/MS Analysis:

-

System: A UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might run from 5-10% B to 95% B over 15-20 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

-

MS Detection: Operate in both positive and negative ion modes to detect a broader range of compounds. Use targeted methods like Multiple Reaction Monitoring (MRM) for quantification of known triterpenoids against a standard curve.

-

Protocol 2: Functional Characterization of a Candidate Cycloartenol Synthase (CAS)

Heterologous expression in engineered yeast (Saccharomyces cerevisiae) is a powerful tool for characterizing the function of plant biosynthetic enzymes.[18][20]

-

Gene Cloning and Vector Construction:

-

Identify a candidate CAS gene from transcriptome data or via homology-based searches.

-

Amplify the full-length coding sequence (CDS) from plant cDNA using high-fidelity DNA polymerase.

-

Clone the CDS into a yeast expression vector (e.g., pYES-DEST52 or pESC-URA) under the control of an inducible promoter (e.g., GAL1).

-

Verify the construct sequence via Sanger sequencing.

-

-

Yeast Transformation and Expression:

-

Transform the expression vector into a suitable yeast strain. Often, strains deficient in the native OSC (lanosterol synthase, ERG7) are used to reduce background products. Strains engineered to accumulate the 2,3-oxidosqualene precursor may also be used.[18]

-

Select transformed colonies on appropriate selective media (e.g., synthetic defined medium lacking uracil).

-

Inoculate a starter culture in non-inducing medium (containing glucose) and grow overnight.

-

Inoculate a larger expression culture with the starter culture in inducing medium (containing galactose) and grow for 48-72 hours.

-

-

Metabolite Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform an alkaline hydrolysis to saponify cellular lipids by resuspending the cell pellet in 20% KOH in 50% ethanol and incubating at 80 °C for 1 hour.

-

Extract the non-saponifiable lipids (containing the triterpenoids) by partitioning with an organic solvent like n-hexane or diethyl ether.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatize the dried extract by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 70 °C for 30 minutes to improve volatility for GC-MS analysis.

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the product (cycloartenol) by comparing its retention time and mass spectrum to an authentic standard.

-

Conclusion and Future Outlook

The biosynthesis of cycloartane triterpenoids is a complex and highly regulated process involving a suite of specialized enzymes.[3] While the core pathway from central metabolism to the formation of the cycloartenol skeleton is well-established, significant research is still required to fully characterize the vast families of downstream tailoring enzymes, particularly the CYP450s and UGTs, that generate the final spectrum of bioactive compounds in different plant species.[3][7]

Advances in genomics, transcriptomics, and metabolomics are rapidly accelerating the discovery of new biosynthetic genes.[22] The continued elucidation of these pathways, combined with advances in synthetic biology and metabolic engineering, holds immense promise.[23][24] These efforts will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable, high-yield production of valuable cycloartane triterpenoids for pharmaceutical and other industrial applications.

References

- 1. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 2. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 8. scholar.uoa.gr [scholar.uoa.gr]

- 9. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]

- 13. Cycloartenol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lanosterol biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benthamdirect.com [benthamdirect.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide on (24S)-Cycloartane-3,24,25-triol 24,25-acetonide: Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of the cycloartane triterpenoid, (24S)-Cycloartane-3,24,25-triol 24,25-acetonide. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is a derivative of the naturally occurring triterpenoid, (24S)-Cycloartane-3,24,25-triol. The core structure is a cycloartane skeleton, a tetracyclic triterpene characterized by a cyclopropane ring fused to the A/B rings at C-9 and C-10.

The parent compound, (24S)-Cycloartane-3,24,25-triol, has the molecular formula C30H52O3.[1] The key stereochemical feature, as indicated by its nomenclature, is the 'S' configuration at the C-24 position in the side chain.

The acetonide derivative is formed by the reaction of the 24,25-diol with acetone, resulting in the formation of a 1,3-dioxolane ring. This protective group modification gives the compound the molecular formula C33H56O3.[2][3]

Key Stereochemical Features:

-

Cycloartane Core: The rigid tetracyclic system with a characteristic bent shape due to the cyclopropane ring.

-

C-3 Hydroxyl Group: Typically in the β-position.

-

C-24 Chiral Center: The stereochemistry at this position is crucial for its biological activity and is designated as 'S'.

-

Acetonide Ring: The formation of the acetonide from the vicinal diol at C-24 and C-25 introduces a new stereocenter at the central carbon of the original acetone molecule, the configuration of which would depend on the reaction conditions and has not been definitively reported in the available literature.

To date, a definitive, publicly available 2D or 3D structure diagram of this compound has not been identified in the searched literature. The structure would be analogous to the parent triol with an acetonide group protecting the 24- and 25-hydroxyl groups.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of the parent compound, (24S)-Cycloartane-3,24,25-triol. Data for the acetonide derivative is limited.

| Property | Value (for parent triol) |

| Molecular Formula | C30H52O3 |

| Molecular Weight | 460.7 g/mol [1] |

| XLogP3 | 7.3[1] |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Biological Activity and Mechanism of Action

Research has primarily focused on the biological activity of the parent compound, (24S)-Cycloartane-3,24,25-triol.

Inhibition of MRCKα Kinase

(24S)-Cycloartane-3,24,25-triol has been identified as a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase Alpha (MRCKα).[4] MRCKα is a serine/threonine kinase that plays a significant role in regulating the actin-myosin cytoskeleton and is implicated in cancer cell migration and invasion.

The following table summarizes the quantitative data on the inhibitory activity of the parent triol.

| Parameter | Value | Cell Lines |

| Kd50 (MRCKα) | 0.26 µM[4] | N/A |

| IC50 | 1.67 ± 0.18 µM[4] | DU145 (Prostate Cancer) |

| IC50 | 2.226 ± 0.28 µM[4] | PC-3 (Prostate Cancer) |

Signaling Pathway

The inhibitory action of (24S)-Cycloartane-3,24,25-triol on MRCKα suggests its interference with the downstream signaling cascade that controls cytoskeletal dynamics. A simplified representation of this pathway is provided below.

Caption: Simplified signaling pathway of MRCKα and its inhibition.

Experimental Protocols

Isolation

This compound has been reported to be isolated from the bark of Aphanamixis polystachya.[5] A general workflow for the isolation of triterpenoids from plant material is as follows:

Caption: General workflow for the isolation of triterpenoids.

Synthesis (Acetonide Formation)

The acetonide can be synthesized from the parent triol using standard chemical methods for diol protection.

Materials:

-

(24S)-Cycloartane-3,24,25-triol

-

Anhydrous acetone

-

A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., anhydrous copper sulfate)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve (24S)-Cycloartane-3,24,25-triol in the anhydrous solvent.

-

Add a large excess of anhydrous acetone.

-

Add the acid catalyst.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Kinase Inhibition Assay

The inhibitory activity against MRCKα is typically determined using a kinase inhibition assay. The following is a generalized workflow for such an assay.

Caption: General workflow for a kinase inhibition assay.

Future Perspectives

(24S)-Cycloartane-3,24,25-triol and its derivatives, including the 24,25-acetonide, represent a promising class of compounds for further investigation, particularly in the context of cancer therapy. The selective inhibition of MRCKα by the parent triol suggests a potential mechanism for disrupting cancer cell motility and metastasis.

Future research should focus on:

-

Definitive Structure Elucidation: Obtaining high-resolution NMR and X-ray crystallographic data for this compound to confirm its absolute stereochemistry.

-

Biological Evaluation of the Acetonide: Conducting in-depth studies to determine if the acetonide derivative retains or has enhanced biological activity compared to the parent triol.

-

Synthesis of Analogs: Synthesizing a library of related cycloartane derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.

This technical guide provides a summary of the current knowledge on this compound. As research in this area progresses, a more complete understanding of its therapeutic potential will undoubtedly emerge.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triterpenoids from the fruits of Aphanamixis polystachya and their inhibitory activities on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemfarms.com [chemfarms.com]

- 4. New diterpene lactone derivatives from Aphanamixis polystachya leaves inhibit nitric oxide production in RAW 264.7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02968B [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

physical and chemical properties of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical, chemical, and biological information for the natural product (24S)-Cycloartane-3,24,25-triol 24,25-acetonide. Due to the limited availability of data for this specific compound, information on the parent compound, (24S)-Cycloartane-3β,24,25-triol, and general methodologies for related compounds are included to provide a broader context.

Chemical and Physical Properties

This compound is a triterpenoid that has been isolated from the bark of Aphanamixis polystachya.[1][2][3] Its structure is characterized by a cycloartane skeleton with an acetonide group protecting the diol at positions 24 and 25.

Table 1: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound | (24S)-Cycloartane-3β,24,25-triol |

| Molecular Formula | C₃₃H₅₆O₃ | C₃₀H₅₂O₃[4] |

| Molecular Weight | 500.8 g/mol | 460.73 g/mol [4] |

| CAS Number | 57576-31-5 | 57576-29-1[4] |

| Purity | 0.98 | Not specified |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@]2(C)[C@@H]3CC[C@@H]4[C@]5(C[C@@]35CC[C@]12C)CC--INVALID-LINK--C4(C)C | Not specified |

| Computed XLogP3 | Not available | 7.3[5] |

Spectral Data

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound have not been reported in the available literature. However, ¹³C NMR spectra for the parent compound, (24S)-Cycloartane-3β,24,25-triol, are available and can serve as a reference for the characterization of the cycloartane scaffold.[6]

Experimental Protocols

While a specific experimental protocol for the isolation of this compound is not detailed in the literature, a general methodology for the isolation of cycloartane triterpenoids from Aphanamixis polystachya can be inferred from related studies.[1][4]

General Isolation Workflow for Triterpenoids from Aphanamixis polystachya

Methodology Details:

-

Extraction: The dried and powdered plant material is typically extracted with an organic solvent like methanol, ethanol, or acetone at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The residue is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. Common solvent systems include n-hexane, ethyl acetate, and water.

-

Chromatography: The fractions are further purified using various chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20.

-

Final Purification: Final purification to yield individual compounds is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Synthesis:

A protocol for the synthesis of this compound would likely involve the protection of the 24,25-diol of the parent triol using acetone in the presence of an acid catalyst. However, no specific synthetic procedures for this compound were found in the literature.

Biological Activity

There is no specific information available regarding the biological activity or potential signaling pathways of this compound. However, the parent compound, (24S)-Cycloartane-3β,24,25-triol, has been reported to exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL.[7] Other cycloartane triterpenoids isolated from Aphanamixis polystachya have shown cytotoxic and anti-inflammatory activities.[1][8]

Given the structural similarity to other biologically active cycloartane triterpenoids, it is plausible that this compound may also possess interesting pharmacological properties. Further research is required to elucidate its biological functions and mechanism of action.

Hypothesized Biological Investigation Workflow

Conclusion

This compound is a natural product with a defined chemical structure that has been isolated from Aphanamixis polystachya. While its basic physicochemical properties have been identified, there is a significant lack of in-depth experimental data, including detailed spectral analysis, specific isolation and synthesis protocols, and biological activity. The information on the parent compound and related cycloartane triterpenoids suggests that this molecule could be a subject of interest for further pharmacological investigation. Future research should focus on obtaining pure samples of this compound to perform comprehensive spectroscopic characterization and a broad range of biological screenings to uncover its potential therapeutic value.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triterpenoids from the fruits of Aphanamixis polystachya and their inhibitory activities on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (24S)-Cycloartane-3,24,25-triol and its 24,25-acetonide Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloartane triterpenoids are a class of natural products exhibiting a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview and comparison of two such compounds: (24S)-Cycloartane-3,24,25-triol and its synthetic derivative, (24S)-Cycloartane-3,24,25-triol 24,25-acetonide. This document details their chemical properties, known biological activities with a focus on anti-cancer applications, and relevant experimental protocols. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their potential therapeutic applications.

Introduction

(24S)-Cycloartane-3,24,25-triol is a naturally occurring cycloartane-type triterpenoid that has been isolated from various plant species. Its structure features a characteristic cyclopropane ring within a tetracyclic scaffold and a diol functionality at positions 24 and 25 of the side chain. The 24,25-acetonide derivative is a synthetic analog where the 24,25-diol is protected as an acetonide. This modification can alter the compound's physicochemical properties, such as lipophilicity, which may in turn influence its biological activity and pharmacokinetic profile. This guide aims to consolidate the current knowledge on these two compounds to aid in their further investigation and potential development as therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (24S)-Cycloartane-3,24,25-triol and its 24,25-acetonide derivative is presented below.

| Property | (24S)-Cycloartane-3,24,25-triol | This compound |

| Molecular Formula | C₃₀H₅₂O₃ | C₃₃H₅₆O₃ |

| Molecular Weight | 460.73 g/mol | 500.8 g/mol |

| Natural Sources | Flowers of Chrysanthemum morifolium | Barks of Aphanamixis polystachya |

| Appearance | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| CAS Number | 57576-29-1 | 57576-31-5 |

Biological Activity

(24S)-Cycloartane-3,24,25-triol

This natural triterpenoid has demonstrated notable biological activities, particularly in the realms of anti-cancer and anti-infective research.

| Biological Activity | Assay/Model | Results |

| Anti-cancer | Kinase Inhibition Assay | Strong selectivity towards MRCKα kinase (Kd50 = 0.26 μM) |

| Cell Viability Assay (WST-1) | IC₅₀ = 2.226 ± 0.28 μM (PC-3 prostate cancer cells) | |

| Cell Viability Assay (WST-1) | IC₅₀ = 1.67 ± 0.18 μM (DU145 prostate cancer cells) | |

| Anti-tubercular | Microplate Alamar Blue Assay | MIC = 32 μg/mL against Mycobacterium tuberculosis H37Rv |

This compound

This compound is a triterpenoid that can be isolated from the barks of Aphanamixis polystachya. Currently, there is limited publicly available data on the specific biological activities of this acetonide derivative. The protection of the 24,25-diol group as an acetonide may influence its interaction with biological targets compared to the parent triol. Further research is required to elucidate its pharmacological profile.

Signaling Pathways and Mechanisms of Action

(24S)-Cycloartane-3,24,25-triol has been identified as a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase alpha (MRCKα). MRCKα is a serine/threonine kinase that plays a crucial role in regulating the actin-myosin cytoskeleton and is implicated in cancer cell migration and invasion.

Caption: MRCKα Signaling Pathway and Inhibition by (24S)-Cycloartane-3,24,25-triol.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the acetonide protection of a 1,2-diol, which can be adapted for the synthesis of this compound from the corresponding triol.

Materials:

-

(24S)-Cycloartane-3,24,25-triol

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve (24S)-Cycloartane-3,24,25-triol in anhydrous DCM.

-

To this solution, add acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired this compound.

Isolation and Purification of Cycloartane Triterpenoids

The following is a general workflow for the isolation and purification of cycloartane triterpenoids from a plant source.

Caption: General Workflow for the Isolation and Purification of Cycloartane Triterpenoids.

Cell Viability (WST-1) Assay

This protocol outlines the steps for determining the cytotoxic effects of the compounds on prostate cancer cell lines.

Materials:

-

PC-3 or DU145 prostate cancer cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

(24S)-Cycloartane-3,24,25-triol or its acetonide derivative

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed the prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.

In Vitro Kinase Inhibition Assay for MRCKα

This is a general protocol for assessing the inhibitory activity of the compounds against MRCKα kinase.

Materials:

-

Recombinant human MRCKα enzyme

-

Kinase buffer (e.g., containing HEPES, MgCl₂, DTT)

-

ATP

-

Substrate peptide (e.g., a peptide derived from a known MRCKα substrate)

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 384-well plate, add the kinase buffer, the test compound, and the recombinant MRCKα enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by quantifying the amount of ADP produced).

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the Kd50 or IC₅₀ value.

Conclusion

(24S)-Cycloartane-3,24,25-triol has emerged as a promising natural product with demonstrated anti-cancer and anti-tubercular activities. Its selective inhibition of MRCKα highlights a specific mechanism of action that warrants further investigation for the development of novel cancer therapeutics. The 24,25-acetonide derivative represents a synthetically accessible analog with altered physicochemical properties. While its biological activity remains largely unexplored, it presents an opportunity for structure-activity relationship studies to optimize the therapeutic potential of this cycloartane scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the pharmacological properties of these intriguing molecules. Future studies should focus on a direct comparative evaluation of the triol and its acetonide to understand the impact of this structural modification on biological efficacy and to advance the development of cycloartane-based drug candidates.

The Diverse Biological Activities of Cycloartane Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids, a significant class of natural products characterized by a unique tetracyclic scaffold featuring a cyclopropane ring, have garnered substantial interest in the scientific community.[1] Widely distributed in the plant kingdom, particularly in genera such as Astragalus, Cimicifuga, and Thalictrum, these compounds exhibit a broad spectrum of pharmacological activities.[2][3][4] This technical guide provides an in-depth overview of the core biological activities of cycloartane triterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anticancer Activity

A significant body of research has focused on the anticancer potential of cycloartane triterpenoids.[5] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including both solid tumors and hematological malignancies.[6] Notably, some cycloartane triterpenoids have shown selective cytotoxicity towards cancerous cells while exhibiting lower toxicity to normal cells, a crucial attribute for the development of safer chemotherapeutic agents.[6][7]

The primary mechanisms underlying their anticancer effects involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][6][7] Several studies indicate that cycloartane triterpenoids can trigger the intrinsic mitochondrial pathway of apoptosis, often in a p53-dependent manner.[1] This involves the upregulation of pro-apoptotic proteins like Bax, leading to a loss of mitochondrial membrane potential and the activation of caspases.[1] Furthermore, these compounds have been observed to induce cell cycle arrest, primarily at the G2/M phase, by suppressing the expression of key regulatory proteins such as cdc2 (cyclin-dependent kinase 1).[1][6]

Quantitative Data: Cytotoxicity of Cycloartane Triterpenoids

The following tables summarize the cytotoxic activity (IC50 values) of various cycloartane triterpenoids against different human cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Cytotoxicity of Cycloartane Triterpenoids from Actaea asiatica [8][9]

| Compound | HT-29 (Colon Cancer) IC50 (µM) | McF-7 (Breast Cancer) IC50 (µM) |

| Actatica A | 15.3 | 18.2 |

| Actatica B | 26.4 | 22.1 |

| Actatica C | 24.8 | 20.5 |

| Actatica D | 12.5 | 15.8 |

| Actatica E | 10.2 | 13.4 |

| Actatica F | 11.8 | 14.6 |

| Actatica G | 9.2 | 11.5 |

Table 2: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga Species [6][7][10]

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |

| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | HepG2 (Liver) | - | Primary Rat Hepatocytes | >100 | - |

| 24-O-acetylcimigenol-3-O-beta-D-xylopyranoside | HepG2 (Liver) | - | Primary Rat Hepatocytes | >100 | - |

| Compound from C. foetida | A549 (Lung) | 4.02 | - | - | - |

| Compound from C. foetida | MCF-7 (Breast) | 15.80 | - | - | - |

| Compound A (example) | HepG2 (Liver) | 15.2 | Primary Rat Hepatocytes | 85.6 | 5.6 |

| Compound B (example) | HL-60 (Leukemia) | 8.9 | Primary Mouse Hepatocytes | 72.3 | 8.1 |

| Compound C (example) | R-HepG2 (Resistant Liver) | 22.5 | Primary Rat Hepatocytes | 85.6 | 3.8 |

Table 3: Cytotoxicity of Cycloartane Triterpenoids from Other Plant Sources [11][12]

| Compound | Cancer Cell Line | IC50 (µM) |

| Cycloeucalenol | SH-SY5Y (Neuroblastoma) | 173.0 ± 5.1 |

| Cycloartanol | P388 (Murine Leukemia) | 102.6 (µg/mL) |

| Cycloartanone | P388 (Murine Leukemia) | 110.0 (µg/mL) |

Anti-inflammatory Activity

Cycloartane triterpenoids have demonstrated significant anti-inflammatory properties.[13] A primary mechanism of their anti-inflammatory action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16] Overproduction of NO is a hallmark of inflammatory processes. The inhibitory effects of these compounds on pro-inflammatory cytokines and the expression of inducible nitric oxide synthase (iNOS) are often mediated through the suppression of the NF-κB signaling pathway.[17]

Quantitative Data: Anti-inflammatory Activity of Cycloartane Triterpenoids

The following table presents the inhibitory effects of various cycloartane triterpenoids on NO production.

Table 4: Inhibition of Nitric Oxide (NO) Production by Cycloartane Triterpenoids [14][15][16][17][18]

| Compound | Cell Line | IC50 (µM) |

| Curculigol | RAW264.7 | 12.4 |

| Compound 4 from Curculigo orchioides | RAW264.7 | 11.8 |

| Agroastragaloside V | RAW264.7 | 1.38 |

| Agroastragaloside I | RAW264.7 | 4.70 |

| Isoastragaloside II | RAW264.7 | >50 |

| Astragaloside IV | RAW264.7 | >50 |

| Compound from Actaea vaginata | RAW264.7 | 5.0 - 24.4 |

Immunomodulatory Effects

Certain cycloartane triterpenoids, particularly glycosides from Astragalus species, have been shown to possess immunomodulatory activities.[19][20] These compounds can influence the immune response by modulating the activity of macrophages and the production of various cytokines.[19][21] For instance, astragaloside I has been reported to increase the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) through the activation of the NF-κB pathway in a human macrophage/monocyte cell line.[19] Conversely, other studies have shown that some Astragalus saponins can have a positive effect on Th1 cytokine release (IL-2 and IFN-γ) while suppressing Th2 cytokine production (IL-4), suggesting a role in balancing the immune response.[20]

Other Biological Activities

Beyond their well-documented anticancer and anti-inflammatory roles, cycloartane triterpenoids exhibit a range of other promising biological activities:

-

Hepatoprotective Effects: Compounds isolated from Kleinhovia hospita have shown promising protective effects against nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells.[22]

-

Neuroprotective Effects: Cycloartane triterpenoids from Passiflora edulis have demonstrated protective effects against glutamate-induced neurotoxicity in PC12 cells, suggesting their potential in the management of neurodegenerative diseases.[23][24]

-

Lipid-Lowering Activity: Cycloartane triterpene glycosides from the rhizomes of Cimicifuga foetida have been found to possess lipid-lowering activity in 3T3-L1 adipocytes.[25]

-

Anticomplementary Activity: Certain cycloartane triterpene glycosides from Cimicifuga heracleifolia have shown inhibitory effects on the classical pathway of the complement system, which is a key component of the innate immune response.[26]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of cycloartane triterpenoids.

Cell Viability and Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer and/or normal cells in 96-well plates at a density of 5 x 10³ to 1.2 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the cycloartane triterpenoid. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (4-5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining) [7]

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the cycloartane triterpenoid at its IC50 concentration for a defined period (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining) [6][7]

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with the compound, harvest, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Assay

Nitric Oxide (NO) Production Assay (Griess Assay) [14][15][16][17]

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the cycloartane triterpenoid for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite and calculate the percentage of inhibition of NO production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activities of cycloartane triterpenoids.

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

Caption: G2/M cell cycle arrest mechanism mediated by cycloartane triterpenoids.

Caption: Inhibition of the NF-κB inflammatory pathway by cycloartane triterpenoids.

Caption: General experimental workflow for assessing cytotoxicity using the MTT assay.

References

- 1. benchchem.com [benchchem.com]

- 2. [Review of bioactivities of natural cycloartane triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxic Cycloartane Triterpenoid Saponins from the Rhizomes of Cimicifuga foetida - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cycloartane triterpenoids from Actaea vaginata with anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus [mdpi.com]

- 19. Immunostimulatory effects of cycloartane-type triterpene glycosides from astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of the immunomodulatory properties in mice and in vitro anti-inflammatory activity of cycloartane type saponins from Astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cycloartane triterpenoids from Kleinhovia hospita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protective effects of cycloartane triterpenoides from Passiflora edulis Sims against glutamate-induced neurotoxicity in PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective prospectives of triterpenoids [explorationpub.com]

- 25. Cycloartane triterpene glycosides from rhizomes of Cimicifuga foetida L. with lipid-lowering activity on 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cycloartane-type triterpene glycosides from the rhizomes of Cimicifuga heracleifolia and their anticomplementary activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycloartane Compounds: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane triterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic scaffold featuring a unique cyclopropane ring (C-9,19-cyclo).[1] Widely distributed throughout the plant kingdom, these compounds are particularly abundant in genera such as Astragalus, Cimicifuga, and Euphorbia.[2][3][4][5] In recent years, cycloartanes have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective properties, making them promising candidates for novel drug development.[2][3][5][6] This guide provides an in-depth overview of the key therapeutic applications of cycloartane compounds, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Anti-Cancer Activity

Cycloartane triterpenoids have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] Their primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, often with promising selectivity for cancer cells over normal cells.[7][8]

Mechanisms of Action

A. Induction of p53-Dependent Mitochondrial Apoptosis A key anticancer strategy of cycloartane compounds is triggering the intrinsic mitochondrial pathway of apoptosis. This process is frequently dependent on the p53 tumor suppressor protein. Certain cycloartanes upregulate p53 expression, which in turn increases the levels of the pro-apoptotic protein Bax.[1] Bax facilitates the loss of mitochondrial membrane potential and the subsequent release of cytochrome c, leading to the activation of a caspase cascade (including caspases -3, -7, and -8) and cleavage of substrates like poly(ADP-ribose) polymerase (PARP), culminating in cell death.[1]

B. G2/M Cell Cycle Arrest In addition to apoptosis, many cycloartane triterpenoids halt cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase.[1] This blockade prevents cells from entering mitosis. The mechanism often involves the suppression of key cell cycle regulatory proteins, such as cdc2 (cyclin-dependent kinase 1), which is essential for the G2 to M transition.[1][8]

Data Presentation: Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cycloartane triterpenoids against various human cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Mollic acid arabinoside (MAA) | Ca Ski (Cervical) | 19.21 | [1][9] |

| Mollic acid xyloside (MAX) | Ca Ski (Cervical) | 33.33 | [1][9] |

| 23-epi-26-deoxyactein | MDA-MB-231 (Breast) | 2.5 µg/mL | [10] |

| Cimigenol | MDA-MB-231 (Breast) | 0.32 µg/mL | [10] |

| Cimigenol | MCF-7 (Breast) | 0.1 µg/mL | [10] |

| Actatica D | HT-29 (Colon) | 12.5 | [11][12] |

| Actatica E | HT-29 (Colon) | 10.2 | [11][12] |

| Actatica G | HT-29 (Colon) | 9.2 | [11][12] |

| Actatica G | McF-7 (Breast) | 11.5 | [11][12] |

| Cycloart-23(E)-ene-3β,25-diol | MDA-MB468 (Breast) | 2.05 µg/mL | [13] |

| Cycloart-23(Z)-ene-3β,25-diol | MCF-7 (Breast) | 5.4 µg/mL | [13] |

| Cycloartan-24-ene-1α,2α,3β-triol | PC-3 (Prostate) | 9.6 | [14] |

| Cycloartanol | P388 (Murine Leukemia) | 102.6 µg/mL | [15] |

| Cycloartanone | P388 (Murine Leukemia) | 110.0 µg/mL | [15] |

Key Experimental Protocols

A. Cell Viability (MTT) Assay This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[7][12]

-

Compound Treatment: Treat the cells with serial dilutions of the cycloartane compound (e.g., 0.08 to 50 µg/mL) for a specified duration (e.g., 48 or 72 hours).[7][10] Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After treatment, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[7][11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7][11]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1]

-

B. Apoptosis Assay (Annexin V-FITC/PI Staining) This flow cytometry-based assay detects and quantifies apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer cell membrane.[7]

-

Principle: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.

-

Methodology:

-

Cell Treatment: Treat cells with the cycloartane compound at its IC50 concentration for a defined period (e.g., 24 hours).[7]

-

Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and resuspend in 1X binding buffer.[7]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Anti-Inflammatory Effects

Several cycloartane triterpenoids exhibit potent anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.[2][16][17]

Mechanism of Action

The anti-inflammatory effects of cycloartanes are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][18] In macrophages stimulated by lipopolysaccharide (LPS), cycloartanes can prevent the activation of NF-κB. This leads to a dose-dependent suppression of the expression of inducible nitric oxide synthase (iNOS) and a subsequent reduction in the production of nitric oxide (NO), a key pro-inflammatory mediator.[16] Furthermore, this pathway inhibition also decreases the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β.[16][19]

Data Presentation: Inhibition of Nitric Oxide Production

| Compound from Actaea vaginata | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Compound 1 | RAW264.7 | 5.0 | [16] |

| Compound 2 | RAW264.7 | 10.2 | [16] |

| Compound 3 | RAW264.7 | 24.4 | [16] |

| Compound 4 | RAW264.7 | 15.8 | [16] |

Key Experimental Protocol

A. Nitric Oxide (NO) Production Assay This assay measures the production of NO by macrophages, a hallmark of the inflammatory response, using the Griess reagent.

-

Principle: The Griess assay detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Methodology:

-

Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the cycloartane compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation in the dark, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

-

Immunomodulatory Effects

Cycloartane triterpenoids exhibit complex immunomodulatory properties, capable of both suppressing and stimulating immune responses, suggesting their potential use in treating autoimmune diseases or as vaccine adjuvants.[20][21]

Mechanism of Action

A. Immunosuppression Certain cycloartane glycosides, such as BC-1 from Beesia calthaefolia, demonstrate immunosuppressive activity.[22] BC-1 markedly suppresses the proliferation of T lymphocytes stimulated by anti-CD3/CD28 antibodies. This effect is achieved by inhibiting key signal transduction pathways essential for T-cell activation, including the JNK, ERK, and PI3K/AKT pathways.[22] This inhibition leads to a decrease in the production of both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokines.[22]

B. Immunostimulation Conversely, saponins from Astragalus species, such as Astragaloside VII, have shown immunostimulatory effects. These compounds promote a Th1-biased immune response, characterized by an increase in Th1 cytokines (IL-2, IFN-γ) and a suppression of Th2 cytokine production (IL-4).[23] This profile is beneficial for enhancing cell-mediated immunity.

Key Experimental Protocol